N,N-dibenzyl-2-ethyl-5-methylpyrazole-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides . The synthesized sulfonamide derivatives were characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy techniques .Scientific Research Applications
Antidepressant Potential
A study by (Mahesh et al., 2011) explored the antidepressant-like activity of certain compounds, including those structurally related to N,N-dibenzyl-2-ethyl-5-methylpyrazole-3-carboxamide. They found that compounds with higher 5-HT3 receptor antagonism exhibited good antidepressant-like activity.
Anticonvulsant Activity
(Clark et al., 1984) studied the anticonvulsant effects of a series of 4-aminobenzamides, similar in structure to this compound. They found that some of these compounds were effective against seizures induced by electroshock and pentylenetetrazole in mice.
Antiviral and Cytostatic Activity
Research by (Petrie et al., 1986) focused on nucleoside and nucleotide derivatives of pyrazofurin, a compound related to this compound. They found that some derivatives exhibited significant antiviral and cytostatic activity in cell culture.
Antitumor and Antimicrobial Activities
A study by (Riyadh, 2011) demonstrated the synthesis of N-arylpyrazole-containing enaminones, which showed potential for antitumor and antimicrobial activities.
Inhibition of Protein Kinases
(Shiraishi et al., 1987) explored 4-hydroxycinnamamide derivatives as inhibitors of tyrosine-specific protein kinases. These compounds are structurally similar to this compound and were found to be potent and specific inhibitors.
Soil Nitrification Inhibition
The potential of 3-methylpyrazole-1-carboxamide as a soil nitrification inhibitor was evaluated by (McCarty & Bremner, 1990). This study found that it was comparable to other known inhibitors for inhibiting nitrification of ammonium in soil.
Acaricidal Activity
(Okada et al., 1997) investigated the acaricidal activity of N-(3-pyridylmethyl)pyrazolecarboxamide derivatives. They reported structure-activity relationships of these compounds, indicating their potential as effective acaricides.
Safety and Hazards
Mechanism of Action
Pyrazoles
are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Indole derivatives
, on the other hand, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
properties
IUPAC Name |
N,N-dibenzyl-2-ethyl-5-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-3-24-20(14-17(2)22-24)21(25)23(15-18-10-6-4-7-11-18)16-19-12-8-5-9-13-19/h4-14H,3,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCDPNMVRYMGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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